Boc-5-chloro-DL-tryptophan
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(5-chloro-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O4/c1-16(2,3)23-15(22)19-13(14(20)21)6-9-8-18-12-5-4-10(17)7-11(9)12/h4-5,7-8,13,18H,6H2,1-3H3,(H,19,22)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZZXAZAYKCNQAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00624583 | |
| Record name | N-(tert-Butoxycarbonyl)-5-chlorotryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00624583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
361576-61-6 | |
| Record name | N-(tert-Butoxycarbonyl)-5-chlorotryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00624583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Boc 5 Chloro Dl Tryptophan and Its Derivatives
Direct Synthesis Approaches
Direct synthesis focuses on the introduction of the tert-Butyloxycarbonyl (Boc) protecting group onto the α-amino function of 5-chloro-DL-tryptophan. This is a fundamental transformation in peptide synthesis and for the preparation of tryptophan analogs for various research applications.
The N-protection of the amino group in 5-chloro-DL-tryptophan is most commonly achieved using di-tert-butyl dicarbonate (B1257347) (Boc₂O). organic-chemistry.org This reaction, known as N-tert-butyloxycarbonylation, is robust and can be performed under various conditions to yield the desired carbamate. organic-chemistry.org The Boc group is favored for its stability to most nucleophiles and bases, allowing for selective deprotection of other functional groups, while being readily cleavable under acidic conditions. organic-chemistry.org
The synthesis of Boc-protected amino acids can be conducted in either aqueous or anhydrous environments. organic-chemistry.org A common and effective method involves dissolving the amino acid in a mixed solvent system and adding the Boc-anhydride in the presence of a base. organic-chemistry.orgwordpress.com The base is crucial for deprotonating the amino group, thereby increasing its nucleophilicity to attack the electrophilic carbonyl carbon of the Boc anhydride.
A variety of reagents and solvents can be employed for this transformation, with the selection often depending on the substrate's solubility and the desired reaction scale. Some typical conditions are outlined in the table below.
Table 1: Typical Reagents and Conditions for N-tert-Butyloxycarbonylation
| Component | Example | Function / Notes |
| Protecting Agent | Di-tert-butyl dicarbonate (Boc₂O) | The most common reagent for introducing the Boc group. organic-chemistry.orgwordpress.com |
| Substrate | 5-chloro-DL-tryptophan | The starting amino acid. |
| Base | Triethylamine (TEA), Sodium Bicarbonate, Sodium Hydroxide (B78521) | Neutralizes the amino acid and facilitates the reaction. organic-chemistry.orgwordpress.com |
| Solvent System | Water/Methanol (B129727) wordpress.com, Dioxane/Water wiley-vch.de, Tetrahydrofuran (B95107) (THF) | Chosen to dissolve the amino acid salt and reagents. Aqueous systems are common and can improve the solubility of unprotected amines. wordpress.comwiley-vch.de |
| Temperature | Room Temperature to 55°C | The reaction can be heated to increase the rate, particularly with less reactive amines. wordpress.com |
Achieving high yield and purity in Boc-protection requires careful control of reaction parameters to favor the desired product and minimize side reactions. A significant side reaction in amino acid protection is the formation of dipeptides, which can occur if the newly formed N-protected amino acid reacts with another molecule of the starting material. wiley-vch.de
Key optimization strategies include:
Stoichiometry Control : Using a slight excess of the Boc₂O reagent (e.g., 1.6 equivalents) can drive the reaction to completion. wordpress.com Conversely, in some systems, using an excess of the amino acid over the protecting agent can minimize the formation of peptide byproducts. wiley-vch.de
Temperature Management : Heating the reaction mixture, for instance to 55°C, can significantly increase the reaction rate and ensure full conversion overnight. wordpress.com
Purification Technique : A critical step for purity is the removal of unreacted Boc₂O and byproducts like t-butanol. An effective method involves evaporating the reaction slurry to dryness and then applying a high vacuum with a dry ice coolant trap. wordpress.com This allows for the sublimation of residual Boc₂O, yielding a product that often does not require further purification. wordpress.com This technique has been reported to produce yields in the 90-97% range. wordpress.com
Purity Monitoring : Throughout the synthesis, the purity of intermediates and the final product can be monitored using techniques like High-Performance Liquid Chromatography (HPLC). nih.gov
One-pot syntheses are highly efficient as they reduce the number of workup and purification steps, saving time and resources. The Boc-protection method described by Chemtips, where the reaction and subsequent purification by sublimation occur in a single flask, can be considered a one-pot procedure that yields a high-purity product without chromatographic separation. wordpress.com
Another powerful one-pot strategy for synthesizing tryptophan derivatives involves the use of the enzyme tryptophan synthase. commonorganicchemistry.comnih.gov This enzyme catalyzes the reaction between an indole (B1671886) derivative (like 5-chloroindole) and serine to directly form the corresponding tryptophan analog. nih.gov While this method directly produces the L-amino acid and not the Boc-protected form, it represents an elegant one-pot approach to the core amino acid structure, which can then be protected in a subsequent step. nih.gov This enzymatic approach is performed in aqueous media and avoids the use of water-sensitive reagents common in other chemical syntheses. nih.gov
Boc-Protection of 5-chloro-DL-tryptophan
Asymmetric Synthesis and Stereochemical Control
While direct protection of 5-chloro-DL-tryptophan yields a racemic mixture, many applications, particularly in pharmacology and biochemistry, require enantiomerically pure compounds (either the L- or D-isomer). Asymmetric synthesis or chiral resolution is employed to achieve this stereochemical control.
The "chiral pool" is a synthetic strategy that utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. sciencenet.cn Amino acids are a cornerstone of the chiral pool, as their inherent stereocenter can be used to direct the stereochemistry of the final product. nih.gov
While starting directly from 5-chloro-DL-tryptophan requires a resolution step, related chiral pool strategies can be used to build the desired enantiomer:
Enzymatic Resolution : A common method to separate a racemic mixture (DL-form) is enzymatic resolution. For instance, the racemic mixture of N-acetyl-tryptophan derivatives can be treated with an acylase enzyme. researchgate.net This enzyme selectively deacetylates the L-configured amino acid, leaving the N-acetyl-D-tryptophan untouched. researchgate.net The resulting free L-amino acid and the acetylated D-amino acid have different chemical properties and can be separated, providing access to both enantiomers.
Synthesis from Chiral Auxiliaries : A classic approach involves using a chiral auxiliary, such as one derived from the amino acid valine (e.g., the Schöllkopf auxiliary). nih.gov Alkylation of this chiral auxiliary with a suitable electrophile, followed by hydrolysis, yields an optically active amino acid. nih.gov This method allows for the synthesis of L-tryptophan derivatives from D-valine, and D-isomers from the inexpensive L-valine. nih.gov
Asymmetric Hydrogenation : Another powerful technique is the enantioselective hydrogenation of dehydroamino acid precursors. chim.it This method uses a chiral catalyst to add hydrogen across a double bond, creating the chiral center with high stereoselectivity.
These asymmetric strategies are fundamental for accessing the optically pure L- and D-isomers of Boc-5-chlorotryptophan, which are crucial for investigating the specific biological roles of each enantiomer.
Enantioselective Synthesis Methods for Halogenated Tryptophans
The generation of enantiomerically pure halogenated tryptophans is essential for their application in protein engineering and the synthesis of complex natural products like the anticancer agent rebeccamycin. sci-hub.senih.gov Methodologies to achieve this can be broadly categorized into chemical and enzymatic approaches. rsc.org Chemical strategies often involve asymmetric catalysis or the use of chiral auxiliaries to guide the stereochemistry of the reaction. rsc.orgscispace.com Enzymatic methods, on the other hand, leverage the high selectivity of enzymes like tryptophan synthase or amino acid oxidases to produce or resolve specific enantiomers. acs.orgresearchgate.net
Chemoenzymatic Approaches for Stereoinversion
Chemoenzymatic methods provide a powerful route to access D-amino acids, which are often difficult to obtain through traditional synthesis. A notable strategy involves dynamic stereoinversion, which can convert an L-amino acid into its D-enantiomer.
One such system utilizes the L-amino acid oxidase RebO from the actinomycete Lechevalieria aerocolonigenes. mdpi.comacs.org This enzyme selectively catalyzes the oxidative deamination of L-tryptophan and its halogenated derivatives. acs.org In the presence of a non-selective reducing agent, such as an ammonia-borane complex, the resulting α-keto acid is reduced back to the amino acid. acs.orgmdpi.com Because the L-enantiomer is continuously removed by the enzyme, the equilibrium shifts, leading to an accumulation of the D-enantiomer. acs.org
This process has been successfully applied to produce D-halotryptophans. For instance, a bienzymatic cascade can be established where a tryptophan halogenase first creates the L-halotryptophan, which is then inverted to the D-form by RebO. mdpi.com Optimized conditions for the stereoinversion of L-5-bromotryptophan on a preparative scale have yielded D-5-bromotryptophan with high conversion and enantiomeric excess (>98% ee). acs.org
Another chemoenzymatic system for producing D-tryptophan derivatives couples three enzymes. acs.org
Tryptophan synthase from Salmonella enterica synthesizes the L-tryptophan derivative from the corresponding indole. acs.org
L-amino acid deaminase (LAAD) from Proteus myxofaciens oxidizes the L-enantiomer to the α-keto acid. acs.org
An engineered D-aminotransferase (DATA) variant stereoselectively transaminates the α-keto acid to the D-amino acid. acs.org
This one-pot process has proven effective for a wide range of substituted indoles, producing D-tryptophan derivatives in good yields and high enantiomeric excess (91% to >99%). acs.org
Catalytic Asymmetric Synthesis
Catalytic asymmetric synthesis employs chiral catalysts to create stereogenic centers with high enantioselectivity. These methods are highly valued for their efficiency, as a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product. frontiersin.org
The Negishi cross-coupling reaction offers a mild and effective method for the direct alkylation of halogenated tryptophans. d-nb.infonih.gov This palladium-catalyzed reaction forms a carbon-carbon bond between an organozinc compound and an organic halide. This approach is particularly useful for late-stage functionalization, allowing for the diversification of complex molecules like peptides. nih.gov
In a typical application, an N-protected halotryptophan ester, such as Nα-Boc-L-7-bromotryptophan methyl ester, can be coupled with various alkyl iodides. d-nb.infonih.gov The reaction proceeds in the presence of a palladium catalyst, such as Pd(amphos)₂Cl₂, and zinc dust, which forms the organozinc reagent in situ. researchgate.net This method avoids the need to preform the often-sensitive organozinc reagents. d-nb.info The reaction has been shown to be effective for primary and secondary alkyl iodides, though sterically hindered reagents like 1-iodoadamantane (B1585816) may fail to react. d-nb.info
Notably, the Negishi coupling can also be performed on substrates with a free carboxylic acid group, such as Nα-Boc-L-7-bromotryptophan, yielding products ready for solid-phase peptide synthesis after purification. d-nb.info
| Alkyl Iodide | Product | Yield |
|---|---|---|
| 1-Iodobutane | Nα-Boc-L-7-butyltryptophan methyl ester | 83% |
| Iodocyclohexane | Nα-Boc-L-7-cyclohexyltryptophan methyl ester | 52% |
| Benzyl (B1604629) iodide | Nα-Boc-L-7-benzyltryptophan methyl ester | 64% |
Palladium-catalyzed heteroannulation is a powerful strategy for constructing the indole ring of tryptophan from acyclic precursors. nih.govacs.org This approach allows for the synthesis of various ring-A substituted tryptophans, including halogenated derivatives, by choosing the appropriately substituted starting materials. nih.govepfl.chthieme-connect.com
One established method involves the coupling of a substituted o-iodoaniline with a chiral internal alkyne. nih.govacs.org The chiral center is typically introduced via the alkyne component, which can be prepared through the alkylation of a chiral glycine (B1666218) equivalent, such as the Schöllkopf chiral auxiliary. nih.govresearchgate.net The subsequent palladium-catalyzed cyclization between the o-iodoaniline and the alkyne constructs the indole core. acs.org This protocol has been used for the large-scale synthesis of optically pure tryptophans. nih.gov
| Substituent on o-Iodoaniline | Product (L-Tryptophan Derivative) | Yield |
|---|---|---|
| 4-Fluoro | 6-Fluoro-L-tryptophan derivative | 85% |
| 4-Chloro | 6-Chloro-L-tryptophan derivative | 80% |
| 4-Bromo | 6-Bromo-L-tryptophan derivative | 75% |
| 3-Chloro | 7-Chloro-L-tryptophan derivative | 71% |
An alternative heteroannulation strategy couples substituted o-iodoanilines with methyl (S)-2-N,N-di-tert-butoxycarbonyl-5-oxopentanoate, which is derived from glutamic acid. thieme-connect.com The reaction, catalyzed by palladium acetate (B1210297) in the presence of DABCO, proceeds via an intramolecular Heck reaction to form the indole ring, yielding the desired tryptophan derivatives in good to excellent yields. epfl.chthieme-connect.com
Diastereoselective Alkylation Strategies
The key step in many asymmetric syntheses of tryptophan is the diastereoselective alkylation of a chiral glycine nucleophile with an indole-containing electrophile. benthamdirect.comehu.es The efficiency and stereoselectivity of this C-C bond formation are paramount.
One highly effective approach uses a Ni(II)-complex of a glycine Schiff base with a chiral tridentate ligand. ehu.es The planar structure of the complex provides excellent stereochemical control during the alkylation step. ehu.es For instance, the alkylation of a Ni(II) complex derived from glycine and a chiral (S)-proline-based ligand with 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine afforded the desired product with completely controlled diastereoselectivity, yielding only a single isomer. ehu.es This method provides a valuable route to chiral aza-tryptophans.
Phase-transfer catalysis represents another strategy for asymmetric alkylation. renyi.hu In this method, a chiral quaternary ammonium (B1175870) salt shuttles the glycine enolate from an aqueous or solid phase into an organic phase to react with an alkylating agent, inducing asymmetry in the process. renyi.hu
The choice of electrophile is also critical. While indole-3-carbaldehyde can be used, it is often converted to a more reactive species like an indole-3-methyl bromide to facilitate the alkylation of the glycine enolate equivalent. benthamdirect.comingentaconnect.com The stability of this bromide can be low, requiring it to be used quickly after its formation. ingentaconnect.com
Synthesis of Related Halogenated Boc-Tryptophan Analogues for Comparative Studies
The study of halogenated tryptophan analogues provides valuable insights into the structure-activity relationships of tryptophan-containing peptides and other bioactive molecules. The introduction of halogen atoms at specific positions on the indole ring can significantly alter the electronic properties, lipophilicity, and metabolic stability of the parent compound. This section details the synthetic methodologies for producing key halogenated N-Boc-DL-tryptophan analogues, which serve as crucial tools for comparative biological and chemical investigations. The synthesis of these compounds typically involves the protection of the α-amino group of the corresponding halogenated tryptophan with a tert-butyloxycarbonyl (Boc) group.
Boc-5-bromo-DL-tryptophan
The synthesis of Boc-5-bromo-DL-tryptophan is commonly achieved through the protection of the α-amino group of 5-bromo-DL-tryptophan. A standard and effective method for this transformation involves the use of di-tert-butyl dicarbonate ((Boc)₂O) as the Boc-protecting agent in the presence of a base. chemicalbook.comwiley-vch.de
The reaction is typically carried out by dissolving 5-bromo-DL-tryptophan in a mixture of an organic solvent, such as dioxane, and an aqueous solution of a base like sodium hydroxide (NaOH). chemicalbook.com To this solution, di-tert-butyl dicarbonate is added, and the reaction mixture is stirred at room temperature for a specified period, often for 24 hours, to ensure complete reaction. chemicalbook.com The basic conditions facilitate the deprotonation of the amino group, enhancing its nucleophilicity to attack the electrophilic carbonyl carbon of the (Boc)₂O. After the reaction is complete, the pH of the mixture is adjusted to the acidic range (e.g., pH 2-3) using an acid like hydrochloric acid (HCl). This step protonates the carboxylate group and any excess base. The product, Boc-5-bromo-DL-tryptophan, which is less soluble in the aqueous acidic medium, can then be extracted with an organic solvent such as ethyl acetate. chemicalbook.com Evaporation of the solvent yields the desired product. chemicalbook.com This methodology is a widely adopted procedure for the N-Boc protection of amino acids due to its efficiency and the stability of the Boc group under various subsequent reaction conditions, except for strong acids. organic-chemistry.org
| Reactant | Reagent | Solvent | Reaction Conditions | Product |
|---|---|---|---|---|
| 5-bromo-DL-tryptophan | Di-tert-butyl dicarbonate ((Boc)₂O), Sodium Hydroxide (NaOH) | Dioxane/Water | Room temperature, 24 hours | Boc-5-bromo-DL-tryptophan |
Boc-5-fluoro-DL-tryptophan
The preparation of Boc-5-fluoro-DL-tryptophan follows a two-step sequence, beginning with the synthesis of the precursor amino acid, 5-fluoro-DL-tryptophan, followed by the protection of its α-amino group. The synthesis of 5-fluoro-DL-tryptophan can be accomplished starting from 5-fluoroindole (B109304). chemicalbook.comacs.org A classical approach involves a multi-step synthesis that begins with the reaction of 5-fluoroindole under specific conditions to introduce the alanine (B10760859) side chain at the 3-position of the indole ring. acs.orgacs.org
Once 5-fluoro-DL-tryptophan is obtained, the subsequent N-Boc protection is carried out using a method analogous to that described for other tryptophan derivatives. wiley-vch.deorganic-chemistry.org The 5-fluoro-DL-tryptophan is dissolved in a suitable solvent system, typically a mixture of an organic solvent and aqueous base. Di-tert-butyl dicarbonate is then introduced as the protecting agent. The reaction proceeds, usually at room temperature, to yield Boc-5-fluoro-DL-tryptophan after acidic workup and extraction. The presence of the fluorine atom generally does not interfere with the standard Boc-protection procedure.
| Reactant | Reagent | Solvent | Reaction Conditions | Product |
|---|---|---|---|---|
| 5-fluoro-DL-tryptophan | Di-tert-butyl dicarbonate ((Boc)₂O), Base (e.g., NaOH) | Organic Solvent/Water (e.g., Dioxane/Water) | Room temperature | Boc-5-fluoro-DL-tryptophan |
Boc-7-chloro-DL-tryptophan
The synthesis of Boc-7-chloro-DL-tryptophan is efficiently achieved by the direct N-protection of 7-chloro-DL-tryptophan. A documented procedure involves the reaction of 7-chlorotryptophan (B86515) with di-tert-butyl dicarbonate in the presence of sodium bicarbonate (NaHCO₃). chemicalbook.com
In a typical procedure, 7-chlorotryptophan is suspended in a mixture of tetrahydrofuran and ethyl acetate. chemicalbook.com Sodium bicarbonate is added as the base, and the mixture is treated with di-tert-butyl dicarbonate. The reaction is allowed to proceed at room temperature for approximately 12 hours. chemicalbook.com The use of sodium bicarbonate provides sufficiently basic conditions for the reaction to occur without causing significant side reactions. Upon completion, the product is isolated through standard workup procedures. This method has been reported to provide a high yield of the desired Boc-protected product, around 80%. chemicalbook.com The synthesis of the precursor, 7-chlorotryptophan, can be achieved through enzymatic halogenation of L-tryptophan using tryptophan 7-halogenase. smolecule.compnas.org
| Reactant | Reagent | Solvent | Reaction Conditions | Yield | Product |
|---|---|---|---|---|---|
| 7-chloro-DL-tryptophan | Di-tert-butyl dicarbonate ((Boc)₂O), Sodium Bicarbonate (NaHCO₃) | Tetrahydrofuran/Ethyl Acetate | 20°C, 12 hours | 80% | Boc-7-chloro-DL-tryptophan |
Advanced Chemical Transformations and Reactions Involving Boc 5 Chloro Dl Tryptophan
Deprotection Strategies of Boc-Group
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines due to its stability under many reaction conditions and the relative ease of its removal. rsc.orgorganic-chemistry.org The cleavage of the Boc group is a critical step in synthetic pathways involving Boc-5-chloro-DL-tryptophan.
Acid-Labile Cleavage Mechanisms and Optimization
The most common method for Boc group removal is acid-catalyzed cleavage. acsgcipr.org The mechanism involves protonation of the carbonyl oxygen of the carbamate, followed by a fragmentation process that releases the free amine, carbon dioxide, and a stable tert-butyl cation. acsgcipr.org This cation can then form isobutylene (B52900) gas or react with nucleophiles present in the reaction mixture. acsgcipr.orgpeptide.com
Strong acids are highly effective for Boc deprotection. Trifluoroacetic acid (TFA) has traditionally been the reagent of choice, often used in dichloromethane (B109758) (DCM). acsgcipr.orgresearchgate.net Hydrochloric acid (HCl) in organic solvents like dioxane, methanol (B129727), or ethyl acetate (B1210297) is also a standard method. mdpi.comrsc.org While effective, these strong acid conditions can pose challenges. The indole (B1671886) ring of tryptophan is susceptible to alkylation by the tert-butyl cation generated during deprotection. peptide.comthermofisher.com To mitigate this side reaction, scavengers such as thioanisole (B89551) or dithiothreitol (B142953) are often added to the cleavage cocktail. peptide.compeptide.com
Table 1: Representative Conditions for Strong Acid-Mediated Boc Deprotection
| Reagent | Solvent(s) | Typical Conditions | Key Considerations |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 1:1 TFA/DCM, Room Temp, 1-2h | Highly corrosive; requires scavengers for tryptophan residues. acsgcipr.orgpeptide.com |
| Hydrochloric Acid (HCl) | Dioxane, Methanol, Ethyl Acetate | 4M HCl in Dioxane, Room Temp | Can be generated in situ (e.g., acetyl chloride in methanol). acsgcipr.orgrsc.org |
| Phosphoric Acid (H₃PO₄) | Aqueous | Room Temperature | Considered a milder, "greener" alternative to TFA. acsgcipr.orgmdpi.com |
In pursuit of greener and milder synthetic protocols, several catalyst-free deprotection methods have been developed. One notable strategy is thermal deprotection, or thermolysis. rsc.org In this approach, N-Boc protected compounds are simply heated, often in the absence of any solvent or reagent, to induce cleavage of the Boc group. nih.gov This method is advantageous as it avoids the use of corrosive acids and simplifies workup, generating the deprotected product and gaseous byproducts. nih.gov Another catalyst-free approach involves the use of boiling water or supercritical water under pressure, although this may have limited compatibility with other functional groups like esters. mdpi.comrsc.org
In the synthesis of complex molecules, it is often necessary to remove one protecting group while leaving others intact—a concept known as orthogonal protection. peptide.comrsc.org Achieving selective deprotection of the N-α-Boc group in the presence of other acid-sensitive groups is a significant challenge. For instance, in a molecule containing multiple acid-labile functionalities, treatment with a strong acid like TFA can lead to non-selective cleavage. rsc.org
To address this, milder, more selective deprotection systems have been developed. A reported method using oxalyl chloride in methanol demonstrated the successful deprotection of an N-Boc group on a complex precursor without cleaving other acid-labile ester bonds present in the molecule. rsc.orgnih.gov In contrast, standard TFA or HCl conditions resulted in the undesired cleavage of these other functionalities. rsc.org Similarly, aqueous phosphoric acid has been shown to be a mild and selective reagent for cleaving Boc groups in the presence of other sensitive protectors like tert-butyldimethylsilyl (TBDMS) ethers. organic-chemistry.org
Alternative Deprotection Methods
Beyond traditional strong acids and catalyst-free methods, several alternative reagents offer mild and efficient conditions for Boc cleavage.
Oxalyl Chloride in Methanol : This system provides a mild and rapid method for deprotecting a wide range of N-Boc substrates at room temperature, with reaction times typically between 1 to 4 hours. nih.govresearchgate.net The mechanism is proposed to be broader than simple in situ generation of HCl and involves the electrophilic character of oxalyl chloride. rsc.org When tested on N-Boc-L-tryptophan, the oxalyl chloride-methanol system achieved complete conversion in 3 hours, while an equivalent HCl-methanol system showed no observable deprotection in the same timeframe. rsc.org
Deep Eutectic Solvents (DES) : A green chemistry approach utilizes a deep eutectic solvent composed of choline (B1196258) chloride and p-toluenesulfonic acid (pTSA) as both the reaction medium and the catalyst. researchgate.netmdpi.com This method allows for the efficient deprotection of various N-Boc derivatives in excellent yields with short reaction times at room temperature, offering a more sustainable alternative to standard protocols. mdpi.com
Iodine-Based Methods : Catalytic amounts of iodine can be used to cleave the Boc group, sometimes under solvent-free conditions by mixing the substrate and iodine under reduced pressure. rsc.org
Table 2: Comparison of Alternative Boc-Deprotection Methods
| Method | Reagents | Typical Conditions | Advantages |
|---|---|---|---|
| Oxalyl Chloride | Oxalyl chloride, Methanol | Room Temperature, 1-4h | Mild, fast, and selective for N-Boc over other acid-labile groups. rsc.orgresearchgate.net |
| Deep Eutectic Solvent (DES) | Choline chloride, p-Toluenesulfonic acid | Room Temperature | "Green" method, simple, short reaction times. researchgate.netmdpi.com |
| Thermolysis | Heat | High Temperature, Solvent-free | Catalyst- and reagent-free, simple workup. nih.gov |
Derivatization and Functionalization of the Indole Ring
The indole nucleus of tryptophan is a common target for functionalization to modulate the biological activity of its derivatives. weijiwangluo.commdpi.com For this compound, derivatization can introduce new chemical properties or points of attachment.
A powerful strategy for modifying the indole ring is through C-H activation and borylation. Research has demonstrated a versatile, one-pot procedure for the C7-selective borylation of N-Boc-tryptophan methyl ester. acs.org This process involves an initial iridium-catalyzed C2/C7-diboronation, followed by a selective palladium-catalyzed C2-protodeboronation, yielding the valuable C7-boroindole derivative. acs.org This C7-boronated intermediate serves as a versatile handle for subsequent cross-coupling reactions, allowing for the introduction of various substituents, such as halogens (e.g., C7-iodo) or aryl groups, at a position that is typically challenging to functionalize directly. acs.org
Another approach to indole functionalization is through enzymatic reactions. Flavin-dependent halogenase enzymes, such as PyrH and RebH, are capable of regioselectively chlorinating the indole ring of tryptophan at the C5 and C7 positions, respectively. nih.govnih.gov While the substrate in this article is already chlorinated at the C5 position, these enzymatic systems highlight the potential for biocatalytic modification of the tryptophan scaffold. nih.govresearchgate.net Such enzymatic methods can offer high selectivity under mild, aqueous conditions, providing a complementary approach to traditional chemical synthesis for creating novel halogenated tryptophan analogues. biorxiv.org
Table 3: Examples of Indole Ring Functionalization on Tryptophan Scaffolds
| Reaction Type | Reagents / Catalyst | Position Functionalized | Product Type |
|---|---|---|---|
| C-H Borylation | [Ir(OMe)(COD)]₂, dtbpy, B₂Pin₂; then Pd catalyst | C7 | C7-Borylated Indole acs.org |
| Suzuki Coupling | C7-Borylated Indole, Aryl Halide, Pd Catalyst | C7 | C7-Aryl Indole acs.org |
| Enzymatic Halogenation | Halogenase Enzyme (e.g., PyrH), FADH₂, O₂, Cl⁻ | C5 | 5-Chlorotryptophan nih.govnih.gov |
Electrophilic Aromatic Substitution Reactions
The indole ring of tryptophan is electron-rich and readily undergoes electrophilic aromatic substitution (EAS). The presence of a chloro-substituent at the C-5 position, however, influences the regioselectivity and rate of these reactions. Halogens are generally deactivating groups in EAS due to their electron-withdrawing inductive effect, which reduces the electron density of the aromatic ring. masterorganicchemistry.com Despite this, they are ortho, para-directing because of the ability of their lone pairs to stabilize the arenium ion intermediate through resonance.
In the context of this compound, the chlorine atom deactivates the indole ring, making it less nucleophilic than unsubstituted tryptophan. However, the lone pairs on the nitrogen of the indole ring are powerful activating contributors, stabilizing carbocation intermediates formed during electrophilic attack. libretexts.org This inherent reactivity of the indole nucleus often overrides the deactivating effect of the halogen.
Electrophilic attack on the 5-chloroindole (B142107) ring is directed to other positions, with the C-4 and C-6 positions being common sites for further substitution. The specific outcome of an electrophilic substitution reaction on this compound can be influenced by the nature of the electrophile and the reaction conditions. For instance, in the biosynthesis of fungal alkaloids, the tryptophan ring acts as a nucleophile in a condensation reaction with an allylic carbocation. libretexts.org
Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura)
The halogen atom at the C-5 position of this compound serves as a handle for various transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net The Suzuki-Miyaura coupling, in particular, has been widely employed for the diversification of peptides and amino acids. semanticscholar.org
This reaction typically involves the palladium-catalyzed coupling of an organoboron species (like a boronic acid or its ester) with an organic halide. researchgate.net For this compound, the chloro-substituent can be coupled with a variety of boronic acids to introduce new aryl, heteroaryl, or vinyl groups at the C-5 position. These reactions generally exhibit high functional group tolerance, a critical feature when dealing with complex molecules like amino acids. semanticscholar.orgnih.gov
The general mechanism for Suzuki-Miyaura coupling involves three main steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov The use of specific ligands can modulate the reactivity and efficiency of the palladium catalyst. semanticscholar.org
A notable application involves the combination of enzymatic halogenation and subsequent cross-coupling. semanticscholar.orgnih.gov For instance, tryptophan can be regioselectively halogenated by specific halogenases, and the resulting halo-tryptophan derivative can then undergo Suzuki-Miyaura coupling to generate novel analogs. semanticscholar.orgnih.gov
Modifications at the C-5 position (beyond halogenation)
While the chloro group at the C-5 position is a key feature of this compound, this position can be further modified to introduce a wide range of functionalities. Beyond the aforementioned cross-coupling reactions, other transformations can be envisioned.
For example, the chloro group could potentially be displaced via nucleophilic aromatic substitution (SNA_r), although this typically requires strong activation by electron-withdrawing groups and/or harsh reaction conditions. Given the electron-rich nature of the indole ring, this pathway is generally less favorable than transition metal-catalyzed processes.
Alternatively, the indole ring can be functionalized at other positions, with the C-5 chloro group influencing the regioselectivity. For instance, C-H functionalization techniques have emerged as powerful tools for the direct modification of indole rings at various positions, including C-2, C-3, C-4, C-6, and C-7. acs.org The electronic and steric properties of the C-5 chloro substituent would play a role in directing these transformations.
Reactions at the Amino Acid Carboxyl Group
The carboxyl group of this compound is a key site for transformations, particularly in the context of peptide synthesis.
Esterification Reactions
The carboxyl group can be readily converted to an ester. This is often a necessary step in peptide synthesis to protect the C-terminus during coupling reactions. spbu.ru Standard esterification methods, such as reaction with an alcohol in the presence of an acid catalyst, can be employed. The choice of the ester group is important, as it must be stable during subsequent reaction steps but readily cleavable under specific conditions to liberate the free carboxylic acid. Benzyl (B1604629) esters, for example, are commonly used as they can be removed by hydrogenolysis. rsc.org
Amide Bond Formation (for peptide synthesis)
The formation of an amide bond between the carboxyl group of one amino acid and the amino group of another is the fundamental reaction in peptide synthesis. rsc.orguantwerpen.be For this compound, the carboxyl group must be "activated" to facilitate nucleophilic attack by the amino group of the incoming amino acid. spbu.ru
This activation is typically achieved using coupling reagents such as carbodiimides (e.g., DCC, EDC) or uronium/phosphonium salts (e.g., HBTU, PyBOP). uantwerpen.be These reagents react with the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine. The Boc protecting group on the α-amino group of this compound prevents self-condensation and ensures that the desired peptide bond is formed. peptide.comwiley-vch.de The reaction is typically carried out in aprotic polar solvents like DMF or dichloromethane. rsc.org
The choice of coupling reagents and conditions is crucial to minimize side reactions, particularly racemization of the chiral center. spbu.ru The use of additives like HOBt or HOAt can help to suppress racemization and improve coupling efficiency.
Mechanistic Studies of this compound Reactivity
Understanding the reaction mechanisms involving this compound is essential for optimizing existing transformations and developing new synthetic methodologies.
Mechanistic studies on electrophilic aromatic substitution of indoles highlight the formation of a resonance-stabilized carbocation intermediate (an arenium ion). libretexts.org The stability of this intermediate, influenced by substituents like the C-5 chloro group and the indole nitrogen, dictates the reaction's rate and regioselectivity.
In transition metal-catalyzed reactions, mechanistic investigations focus on the individual steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. nih.gov For Suzuki-Miyaura couplings, studies have explored the role of ligands, bases, and solvents in facilitating these steps and preventing side reactions.
The reactivity of the Boc protecting group itself has been the subject of mechanistic studies. Its acid-labile nature stems from the formation of a stable tert-butyl cation upon cleavage. peptide.com Understanding the kinetics and mechanism of Boc deprotection is critical for its selective removal in the presence of other acid-sensitive groups.
Chlorine-Mediated Oxidation Pathways
The indole nucleus of tryptophan and its derivatives is susceptible to oxidation, a process that can be influenced by substituents on the indole ring. In the case of this compound, the presence of a chlorine atom at the 5-position and the Boc-protecting group on the amino acid nitrogen introduces specific electronic and steric factors that direct the course of oxidation reactions. While direct studies on the chlorine-mediated oxidation of this compound are not extensively detailed in the available literature, pathways can be inferred from the reactivity of related tryptophan derivatives and chloroindoles.
Oxidation of the indole ring of tryptophan by chlorine-containing reagents, such as hypochlorous acid (HOCl), is known to yield a variety of products. For indole compounds that lack a substituent at the C3 position, chlorinated products can be formed researchgate.net. However, the primary oxidation products of the tryptophan indole ring are often oxygenated derivatives nih.gov. Studies on peptides containing tryptophan have shown that exposure to HOCl can lead to mono- and di-oxygenated tryptophan residues nih.gov.
A potential oxidation pathway for this compound could involve the formation of oxindole (B195798) derivatives. The reaction of indole compounds with hypochlorous acid has been reported to yield predominantly 2-oxo products researchgate.net. This suggests a pathway where this compound could be oxidized to the corresponding Boc-5-chloro-2-oxotryptophan.
Furthermore, the catabolism of a related compound, 5-chloroindole-3-acetic acid, by certain bacteria proceeds through a pathway involving the formation of dioxindole and isatin (B1672199) intermediates, ultimately leading to 5-chloroanthranilic acid nih.gov. This indicates that under specific oxidative conditions, the indole ring of a 5-chloro-substituted indole can be cleaved.
It is also important to consider the potential for further chlorination. While the starting material is already chlorinated at the 5-position, harsh oxidative chlorination conditions could potentially lead to the introduction of additional chlorine atoms on the indole ring, although this is less commonly reported compared to oxidation of the pyrrole (B145914) ring.
The table below summarizes potential oxidation products based on the reactivity of analogous compounds.
| Starting Material Analogue | Oxidizing Agent/Condition | Major Product(s) | Reference |
| Tryptophan-containing peptides | Hypochlorous acid (HOCl) | Oxygenated Trp derivatives | nih.gov |
| Indole compounds | Hypochlorous acid (HOCl) | 2-Oxo products, chlorinated products | researchgate.net |
| 5-Chloroindole-3-acetic acid | Bacterial catabolism | 5-Chloroanthranilic acid | nih.gov |
Influence of Boc-Protection on Indole Reactivity
The tert-butyloxycarbonyl (Boc) protecting group on the α-amino group of this compound exerts a significant influence on the reactivity of the indole nucleus. The Boc group is generally considered to be electron-withdrawing, which can modulate the nucleophilicity of the indole ring and influence the regioselectivity of its reactions. nih.govorganic-chemistry.org
One of the primary roles of the Boc group is to prevent unwanted side reactions at the amino group during chemical transformations. lookchem.com This protection is crucial for directing reactions to other parts of the molecule, such as the indole ring. The Boc group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions, allowing for subsequent synthetic manipulations. organic-chemistry.orgresearchgate.net
The presence of the Boc group can also influence the outcome of reactions involving metal carbenoids. While electron-rich indoles typically undergo alkylation at the C3 position, N-Boc protected indoles often lead to the formation of stable cyclopropanation products at the C2-C3 double bond. beilstein-journals.org These cyclopropane (B1198618) adducts can often be isolated and purified, providing a versatile intermediate for further synthetic transformations. beilstein-journals.org
Furthermore, the Boc group has been shown to slow down the rate of certain palladium-catalyzed reactions, such as C-N bond-forming reductive elimination, which can help to minimize the formation of undesired N-arylation byproducts in cross-coupling reactions involving the indole nitrogen. nih.gov
The following table details the influence of the Boc-protecting group on the reactivity of the indole ring in various reaction types.
| Reaction Type | Influence of Boc-Protection | Example/Observation | Reference |
| General Reactivity | Prevents unwanted side reactions at the α-amino group. | Allows for selective modification of the indole ring or carboxyl group. | lookchem.com |
| Electrophilic Substitution | Decreases overall indole nucleophilicity but C3 remains the primary site of attack. | N-Boc-indoles react with electrophiles like trifluoroacetyl nitrate (B79036) regioselectively at the C3 position. | rsc.org |
| Reaction with Carbenoids | Favors the formation of isolable cyclopropanation products at the C2-C3 bond. | Reactions of N-Boc-indole with carbenoids yield N-Boc-indoline cyclopropanation products. | beilstein-journals.org |
| Palladium-Catalyzed Cross-Coupling | Can slow the rate of C-N bond formation, reducing N-arylation side products. | The electron-withdrawing nature of the Boc group disfavors competing N-arylation. | nih.gov |
Applications in Peptide and Protein Chemistry Research
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides. Boc-5-chloro-DL-tryptophan is designed for seamless integration into SPPS protocols, particularly those employing the Boc/Benzyl (B1604629) protection strategy, allowing for the creation of peptides containing a halogenated tryptophan residue.
The Boc/Benzyl (Bzl) method is a classic approach in SPPS where the temporary Nα-amino protecting group is the acid-labile Boc group, and more permanent side-chain protection is typically achieved using benzyl-based groups. seplite.compeptide.com The synthesis cycle involves the sequential addition of Nα-Boc protected amino acids to a growing peptide chain that is covalently attached to a solid resin support. peptide.com
The process for incorporating this compound using this strategy follows a well-defined cycle:
Deprotection: The Nα-Boc group of the resin-bound peptide is removed using a moderately strong acid, typically trifluoroacetic acid (TFA), often in a solution of dichloromethane (B109758) (DCM). seplite.compeptide.comchempep.com This exposes a free amino group on the peptide chain.
Neutralization: The resulting TFA salt of the amino group is neutralized to the free amine, commonly with a base like diisopropylethylamine (DIEA), to prepare it for the subsequent coupling step. peptide.com
Coupling: The next amino acid in the sequence, in this case, this compound, is activated and coupled to the free amino group of the peptide chain.
Washing: After each step, the resin is washed to remove excess reagents and byproducts before proceeding to the next cycle.
This cycle is repeated until the desired peptide sequence is fully assembled. The 5-chloro modification on the tryptophan indole (B1671886) ring is stable to the repetitive TFA treatments used for Boc group removal. Final cleavage of the completed peptide from the resin and removal of the permanent benzyl-based side-chain protecting groups is accomplished using a very strong acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA). seplite.compeptide.com
| Step | Description | Typical Reagents |
|---|---|---|
| 1. Attachment | The first Boc-protected amino acid is anchored to a solid support resin (e.g., Merrifield resin). | Boc-amino acid, Cesium Carbonate, Merrifield Resin |
| 2. Deprotection | The acid-labile Nα-Boc protecting group is removed to expose a free amine. | 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) |
| 3. Neutralization | The resulting ammonium (B1175870) salt is neutralized to the free amine. | Diisopropylethylamine (DIEA) in DCM |
| 4. Coupling | The carboxyl group of the incoming Boc-amino acid (e.g., this compound) is activated and reacted with the free amine on the growing chain. | DCC, HOBt, or HBTU/HATU |
| 5. Final Cleavage | The completed peptide is cleaved from the resin, and permanent side-chain protecting groups are removed. | Anhydrous Hydrofluoric Acid (HF) or TFMSA |
The incorporation of tryptophan and its derivatives, including halogenated versions, into peptides via SPPS presents specific challenges. The indole side chain of tryptophan is susceptible to modification during the synthesis and cleavage steps.
One significant challenge arises during the acidic deprotection of the Boc group. The tert-butyl carbocations generated in this step can react with the electron-rich indole ring of tryptophan, leading to undesired alkylation of the side chain. peptide.com This side reaction reduces the yield of the target peptide and complicates purification.
Another challenge is potential oxidation of the indole ring. To mitigate these issues, specific strategies have been developed:
Use of Scavengers: To prevent alkylation, "scavengers" are added to the TFA deprotection solution. peptide.comchempep.com These are nucleophilic compounds, such as dithioethane (DTE), that trap the tert-butyl carbocations before they can react with the tryptophan side chain. peptide.com
Indole Nitrogen Protection: In some strategies, the nitrogen of the indole ring itself is temporarily protected. google.com A common protecting group for this purpose is the formyl (For) group, which is stable to the acidic conditions of the Boc/Bzl strategy but can be removed during the final basic cleavage step. google.com
The presence of the chlorine atom in this compound can also influence the reactivity of the indole ring. While generally stable, the electron-withdrawing nature of the halogen may slightly alter the ring's susceptibility to electrophilic attack compared to unmodified tryptophan, necessitating careful optimization of scavenger use and reaction conditions.
| Challenge | Cause | Solution |
|---|---|---|
| Indole Alkylation | Reaction of the tryptophan side chain with tert-butyl carbocations generated during Boc deprotection with TFA. peptide.com | Addition of scavengers (e.g., 0.5% dithioethane) to the TFA solution to trap carbocations. peptide.comchempep.com |
| Oxidation | The indole ring can be sensitive to oxidative degradation during synthesis and handling. | Performing reactions under an inert atmosphere; use of antioxidants. |
| Aggregation | Hydrophobic peptide sequences, especially those containing bulky residues like tryptophan, can aggregate on the resin, leading to incomplete reactions. nih.gov | Use of specialized solvents, elevated temperatures, or incorporation of backbone modifications. nih.gov |
Use as a Non-Canonical Amino Acid (ncAA) for Protein Engineering
This compound, after deprotection, can be used as a non-canonical amino acid (ncAA) to be incorporated into proteins. This allows for the production of engineered proteins with novel chemical and physical properties that are not accessible with the 20 canonical amino acids. nih.govresearchgate.net
The precise placement of a single ncAA like 5-chlorotryptophan into a protein at a desired position is achieved through a powerful technique known as genetic code expansion. nih.govnih.govresearchgate.net This method involves repurposing a codon, typically a stop codon like the amber codon (UAG), to encode the ncAA. researchgate.net
The key components for this process are an engineered aminoacyl-tRNA synthetase (aaRS) and its corresponding transfer RNA (tRNA). researchgate.netacs.org This aaRS/tRNA pair is designed to be "orthogonal," meaning it functions independently of the host cell's own synthetases and tRNAs and does not interfere with the normal protein synthesis machinery. The engineered aaRS specifically recognizes the ncAA (e.g., 5-chlorotryptophan) and attaches it to the engineered tRNA. This tRNA has an anticodon that recognizes the repurposed codon (e.g., UAG) in the messenger RNA (mRNA). When the ribosome encounters this codon during translation, the ncAA-charged tRNA delivers 5-chlorotryptophan to be incorporated into the growing polypeptide chain. researchgate.net This technology enables the production of proteins containing halogenated tryptophans at precisely defined locations. nih.govnih.gov
Once incorporated into a protein, 5-chlorotryptophan can serve as a valuable biophysical probe. The chlorine atom, being larger and more electronegative than hydrogen, subtly alters the local environment and can be detected by various analytical techniques. It can be used to investigate:
Protein Conformation: The unique signal from the halogenated tryptophan can report on the local protein fold and environment. Changes in this signal upon ligand binding, protein-protein interaction, or conformational change provide insights into the protein's structure. nih.gov
Tryptophan is naturally fluorescent, and this property is often used to study proteins. Halogenating the indole ring modifies these intrinsic spectroscopic properties, creating a more sensitive probe.
Fluorescence Spectroscopy: The introduction of a heavy atom like chlorine can alter the fluorescence quantum yield and lifetime of the tryptophan side chain through the "heavy atom effect." These changes are highly sensitive to the probe's local environment, such as its proximity to water or other amino acid residues. This sensitivity allows researchers to monitor changes in protein conformation and binding events with greater precision than with natural tryptophan. nih.gov
NMR Spectroscopy: While fluorine (¹⁹F) is a more common halogen for NMR studies due to its favorable nuclear properties, the presence of a chlorine atom can also be used to probe protein structure. nih.govnih.gov The chlorine atom's influence on the chemical shifts of nearby protons can provide structural restraints for determining the three-dimensional structure of the protein or protein complex.
The use of halogenated tryptophans like 5-chlorotryptophan provides a powerful toolset for elucidating the complex relationship between a protein's structure, dynamics, and biological function. nih.govnih.gov
Synthesis of Biologically Active Peptides and Analogues
The incorporation of non-proteinogenic amino acids into peptide sequences is a well-established strategy for the development of novel therapeutic agents with enhanced biological activity, stability, and receptor selectivity. This compound serves as a crucial building block in the synthesis of such modified peptides. The presence of a chlorine atom on the indole ring of tryptophan can significantly influence the electronic and steric properties of the resulting peptide, leading to altered biological functions. This section explores the use of this compound in the synthesis of biologically active peptides and their analogues, with a focus on peptidomimetic design and the exploration of structure-activity relationships.
Design of Peptidomimetics
Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess improved pharmacological properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. The introduction of unnatural amino acids like 5-chlorotryptophan is a key approach in the design of peptidomimetics. This compound provides a synthetic handle to introduce this modification into peptide backbones, thereby creating novel peptidomimetic structures.
The rationale behind using 5-chlorotryptophan in peptidomimetic design often revolves around modulating the hydrophobicity and electronic nature of the parent peptide. The chlorine atom, being electron-withdrawing and lipophilic, can alter the binding affinity of the peptide to its target receptor or enzyme. For instance, in the field of antimicrobial peptides (AMPs), the introduction of halogenated tryptophan residues has been shown to enhance their activity spectrum and potency.
The synthesis of these peptidomimetics typically involves solid-phase peptide synthesis (SPPS) where this compound is incorporated at specific positions in the peptide sequence. The Boc (tert-butyloxycarbonyl) protecting group on the α-amino group allows for a stepwise and controlled elongation of the peptide chain.
Table 1: Examples of Peptidomimetic Design Strategies Incorporating Halogenated Tryptophan
| Design Strategy | Rationale | Desired Outcome |
| Hydrophobicity Modulation | The chlorine atom increases the lipophilicity of the tryptophan side chain. | Enhanced membrane interaction, improved cell penetration of antimicrobial peptides. |
| Electronic Modification | The electron-withdrawing nature of chlorine can alter π-π stacking and hydrogen bonding interactions. | Modified binding affinity and selectivity for target receptors or enzymes. |
| Metabolic Stabilization | The unnatural amino acid can confer resistance to proteolytic degradation. | Increased in vivo half-life and improved therapeutic potential. |
| Conformational Constraint | The bulky chlorine atom can influence the local peptide conformation. | Stabilization of bioactive conformations, leading to higher potency. |
Exploration of Structure-Activity Relationships
The systematic replacement of natural amino acids with analogues like 5-chlorotryptophan is a powerful tool for elucidating the structure-activity relationships (SAR) of biologically active peptides. By observing how this specific modification impacts the peptide's function, researchers can gain insights into the key interactions that govern its biological activity. This compound is instrumental in these studies, enabling the precise insertion of the chlorinated tryptophan residue at various positions within a peptide sequence.
A notable area of research where the SAR of 5-chlorotryptophan-containing peptides has been explored is in the development of novel antimicrobial agents. For example, studies on nisin, a lantibiotic antimicrobial peptide, have investigated the effect of incorporating halogenated tryptophan analogues at different positions. nih.gov The findings from such studies can be complex, revealing that the impact of the 5-chloro substitution is highly dependent on its location within the peptide and the specific pathogen being targeted. nih.gov
In one study, various halogenated tryptophan analogues, including 5-chlorotryptophan (5CW), were biosynthetically incorporated into a nisin A variant. nih.gov The antimicrobial activity of these variants was then tested against a panel of pathogens. The results indicated that the introduction of a chlorine atom could either increase or decrease the antimicrobial efficacy in a strain-specific manner, highlighting the nuanced role of this modification in determining biological activity. nih.gov
Table 2: Research Findings on the Impact of 5-Chlorotryptophan Incorporation on Antimicrobial Peptide Activity
| Peptide Scaffold | Position of 5-Cl-Trp | Key Finding | Reference |
| Nisin A variant (I1W) | Position 1 | The activity spectrum of the 5-chlorotryptophan-containing nisin variant became more strain-specific, with both increased and decreased activities observed against different pathogens. No clear trend was found between the chemical properties of the halogen and the bioactivity, suggesting complex, strain-specific mechanisms of action. | nih.gov |
| General Antimicrobial Peptides | Various | Halogenation of tryptophan can enhance antimicrobial efficacy and alter specificity. The introduction of a halogen can modulate the peptide's interaction with bacterial membranes. | nih.gov |
These SAR studies underscore the importance of this compound as a synthetic tool. The ability to readily incorporate this and other modified amino acids allows for a detailed probing of the molecular interactions that are critical for a peptide's therapeutic effect. The insights gained from such studies are invaluable for the rational design of more potent and selective peptide-based drugs.
Role in Drug Discovery and Biochemical Research
Design and Synthesis of Enzyme Inhibitors and Modulators
Boc-5-chloro-DL-tryptophan is a key intermediate in the development of molecules that inhibit or modulate the activity of enzymes, particularly those involved in the tryptophan metabolic pathways. The tryptophan scaffold is a natural starting point for designing compounds that can act as competitive or non-competitive inhibitors for enzymes that process L-tryptophan. The addition of a chloro group at the 5-position of the indole (B1671886) ring is a common strategy in medicinal chemistry to enhance potency, selectivity, or pharmacokinetic properties of a drug candidate.
Tryptophan hydroxylase (TPH) is the rate-limiting enzyme in the biosynthesis of the neurotransmitter serotonin (B10506) (5-hydroxytryptamine, 5-HT). medchemexpress.com It catalyzes the hydroxylation of tryptophan to 5-hydroxytryptophan (B29612) (5-HTP), the direct precursor to serotonin. google.com The enzyme exists in two main isoforms: TPH1, found primarily in peripheral tissues like the gut and the pineal gland, and TPH2, which is expressed in neurons. google.com Given the wide range of physiological processes regulated by serotonin, inhibitors of TPH are of significant interest for treating various disorders. nih.gov
A well-known, though non-specific, inhibitor of TPH is 4-Chloro-DL-phenylalanine (pCPA or Fenclonine), an irreversible inhibitor that depletes serotonin levels. medchemexpress.com The effectiveness of a chlorinated amino acid analog in inhibiting TPH highlights the rationale for exploring other halogenated derivatives, such as those derived from 5-chlorotryptophan, for designing new modulators. While this compound represents a logical starting material for creating such inhibitors, specific examples of its direct use in the synthesis of novel TPH inhibitors are not prominently featured in the reviewed literature. However, the development of more selective, peripherally-acting TPH1 inhibitors for gastrointestinal disorders underscores the ongoing search for new chemical entities in this area. nih.gov
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step of tryptophan catabolism along the kynurenine (B1673888) pathway. mdpi.comfrontiersin.org By degrading tryptophan, IDO1 plays a critical role in creating an immunosuppressive microenvironment, which allows tumors to evade immune surveillance. mdpi.com Consequently, IDO1 has emerged as a major target for cancer immunotherapy, prompting extensive research into small-molecule inhibitors. frontiersin.orgepa.gov
Many IDO1 inhibitors are designed as tryptophan mimetics. The synthesis of these inhibitors often starts from tryptophan derivatives, where modifications to the indole ring, the amino acid side chain, or the protecting groups are used to optimize inhibitory activity. rsc.org Boc-protected tryptophans are common intermediates in these synthetic routes. The introduction of a halogen, such as chlorine, at the 5-position of the indole ring is a known strategy to modulate the electronic and steric properties of the molecule to improve binding to the enzyme's active site. mdpi.com Therefore, this compound serves as a key building block for generating a library of potential IDO1 inhibitors for further screening and development. alfa-chemistry.com For example, research into novel IDO1 inhibitors has led to the synthesis of various complex molecules, some of which have advanced to clinical trials. mdpi.com
Tryptophan 2,3-dioxygenase (TDO2) is another heme-containing enzyme that, like IDO1, catalyzes the initial, rate-limiting step in the kynurenine pathway. mdpi.comnih.gov While structurally different from IDO1, TDO2 performs the same function of converting L-tryptophan to N-formylkynurenine. mdpi.comresearchgate.net TDO2 is primarily expressed in the liver but is also found to be overexpressed in various cancers, where it contributes to an immunosuppressive tumor microenvironment. nih.govresearchgate.net This has made TDO2 an attractive target for cancer therapy, both for specific inhibitors and for dual inhibitors that target both TDO2 and IDO1. mdpi.comnih.gov
The design of TDO2 inhibitors often follows similar principles to that of IDO1 inhibitors, utilizing tryptophan analogs as a starting scaffold. The relevance of 5-chloro-tryptophan as a scaffold is supported by studies on its downstream metabolite. Research has shown that 5-chloro-L-kynurenine, the product that would be formed from 5-chloro-tryptophan via IDO1 or TDO2, is a good substrate for kynureninase, a subsequent enzyme in the pathway. nih.gov This indicates that the 5-chloro-substituted core is processed by the kynurenine pathway, making it a highly relevant structure for designing inhibitors that can compete with the natural substrate. Therefore, this compound is a valuable precursor for synthesizing molecules aimed at inhibiting TDO2 or acting as dual IDO1/TDO2 inhibitors. nih.gov
Biochemical Probes for Metabolic Pathways
This compound and its deprotected form, 5-chloro-tryptophan, are utilized as biochemical tools to investigate and manipulate biological systems. As an unnatural amino acid, it can be used to probe the specificity of enzymes, trace metabolic pathways, and be incorporated into peptides and proteins to study their structure and function. alfa-chemistry.combiosynth.com
For example, research has demonstrated that 5-chlorotryptophan can be actively metabolized in living systems. In a study using plant hairy root cultures of Catharanthus roseus, an enzyme system was introduced to produce 5-chlorotryptophan in vivo, which was then incorporated into the plant's natural metabolic pathway to produce chlorinated monoterpene indole alkaloids. nih.gov This work confirms that 5-chlorotryptophan is recognized and processed by the downstream enzymes of the pathway, such as tryptophan decarboxylase. nih.gov In other research, halogenated tryptophan derivatives have been shown to disrupt essential metabolic pathways in the parasite Trypanosoma brucei, with their effects being reversible by the addition of excess natural tryptophan, indicating direct competition and interaction with the parasite's tryptophan metabolism. plos.org
Furthermore, the use of fluorinated tryptophan analogs, such as 5-[¹⁸F]fluorotryptophan, as tracers for Positron Emission Tomography (PET) imaging highlights the potential of halogenated tryptophans in visualizing metabolic activity in vivo. researchgate.netresearchgate.net These studies provide a strong precedent for the use of 5-chlorotryptophan as a probe to investigate the dynamics of tryptophan uptake and metabolism in various biological contexts.
Incorporating unnatural amino acids like 5-chlorotryptophan into proteins is a powerful technique for studying protein structure, folding, and function. lookchem.comnih.gov The chlorine atom acts as a biophysical probe, altering the local environment and allowing for detailed analysis. Biosynthetic methods have been developed to efficiently incorporate halogenated tryptophans into proteins, providing a platform to explore how these modifications affect protein function and substrate affinity. nih.gov The Fmoc-protected version, Fmoc-5-chloro-DL-tryptophan, is also frequently used in solid-phase peptide synthesis to create modified peptides for research. alfa-chemistry.com
The metabolites of 5-chlorotryptophan are also crucial tools for studying enzyme kinetics. A detailed kinetic analysis was performed on kynureninase from both humans (Homo sapiens) and the bacterium Pseudomonas fluorescens using various substituted kynurenines. nih.gov Notably, 5-chloro-L-kynurenine was found to be a good substrate for both enzymes, indicating that the active sites can accommodate a substituent at the C-5 position. nih.gov Similarly, the enzyme kinetics of tryptophan decarboxylase from C. roseus were characterized using 5-chlorotryptophan as a substrate. nih.gov These studies, which provide key kinetic parameters, are essential for understanding enzyme-substrate interactions and for designing selective enzyme inhibitors.
Table 1: Kinetic Parameters of Kynureninase with 5-Chloro-L-kynurenine and Natural Substrates Data sourced from a study on substituent effects on kynureninase activity. nih.gov
| Enzyme Source | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
|---|---|---|---|---|
| Homo sapiens | L-Kynurenine | 1400 ± 200 | 2.5 ± 0.1 | 1,800 |
| Homo sapiens | 3-Hydroxy-L-kynurenine | 4.0 ± 0.3 | 4.5 ± 0.1 | 1,100,000 |
| Homo sapiens | 5-Chloro-L-kynurenine | 10 ± 1 | 3.3 ± 0.1 | 330,000 |
| P. fluorescens | L-Kynurenine | 13 ± 1 | 24 ± 1 | 1,800,000 |
| P. fluorescens | 5-Chloro-L-kynurenine | 14 ± 1 | 12 ± 0.3 | 860,000 |
Table 2: Kinetic Parameters of Tryptophan Decarboxylase with 5-Chlorotryptophan Data sourced from a study integrating carbon-halogen bond formation into plant metabolism. nih.gov
| Enzyme Source | Substrate | Km (µM) | kcat (min⁻¹) | kcat/Km (µM⁻¹min⁻¹) |
|---|---|---|---|---|
| C. roseus | L-Tryptophan | 51.7 ± 9.2 | 5.1 ± 0.1 | 0.099 |
| C. roseus | 5-Chloro-tryptophan | 538 ± 48 | 2.5 ± 0.08 | 0.00455 |
Applications in Neurotransmitter Research
The research applications of this compound in neurotransmitter studies are primarily inferred from the activity of its core molecule, 5-chloro-tryptophan. As a structural analogue of tryptophan, it has the potential to interact with the metabolic pathways of key neurotransmitters.
L-tryptophan is the essential precursor for the biosynthesis of the neurotransmitter serotonin (5-hydroxytryptamine or 5-HT). frontiersin.orgresearchgate.netbiomedpharmajournal.org This conversion is initiated by the enzyme tryptophan hydroxylase (TPH), which is the rate-limiting step in the pathway. wikipedia.orgmedchemexpress.com Halogenated analogues of tryptophan, such as 5-chloro-tryptophan, are investigated for their ability to modulate this critical pathway.
Research indicates that 5-chloro-L-tryptophan can influence serotonin systems through several mechanisms. It has been shown to act as a serotonin receptor modulator and may inhibit the reuptake of serotonin, a mechanism used by many antidepressant medications to increase neurotransmitter levels in the synapse. Furthermore, some studies suggest it exhibits inhibitory activity against monoamine oxidase (MAO), the enzyme responsible for breaking down serotonin, which could also lead to increased serotonin levels.
Development of New Therapeutic Agents
The unique properties conferred by the chloro-indole moiety make 5-chloro-tryptophan and its derivatives, including this compound, valuable starting materials for the synthesis of novel therapeutic agents. mdpi.com Halogenated amino acids are components of various natural products and are widely used in the pharmaceutical and chemical industries. frontiersin.orgnih.gov
Research has directly demonstrated the antimicrobial potential of 5-chloro-tryptophan. In a study investigating compounds against the parasite Trypanosoma brucei, the causative agent of human African trypanosomiasis, several halogenated tryptophan analogues showed significant trypanocidal activity. nih.govplos.org The 5-chloro-L-tryptophan methyl ester was among the compounds synthesized and tested, acting as a prodrug to improve cellular uptake. nih.gov The study found that these halogenated derivatives disrupt essential transamination processes within the parasite. nih.govplos.org The potency of these compounds was linked to their ability to compete with natural tryptophan, highlighting their direct involvement in the parasite's metabolism. plos.org
| Compound/Derivative | Target Organism/System | Observed Effect | Reference |
|---|---|---|---|
| 5-chloro-tryptophan | Trypanosoma brucei | Demonstrated trypanocidal (anti-parasitic) activity by disrupting transamination mechanisms. | nih.govplos.org |
| NAI-107 (contains 5-chloroTrp) | Bacteria | A potent lantibiotic antibiotic whose activity is linked to the 5-chloroTrp residue. | nih.govacs.org |
| Brominated Tryptophan Variants | Bacteria | Incorporation into the peptide nisin can enhance antimicrobial potency. | acs.org |
Indole derivatives, the core structure of tryptophan, are a significant class of compounds in anticancer research. mdpi.comnih.gov The incorporation of halogen atoms can enhance the efficacy of these molecules.
Studies have explored the use of tryptophan-containing structures in developing anticancer agents. One study synthesized novel copper(II) complexes using a Schiff base derived from tryptophan and a chloro-substituted salicylaldehyde. bohrium.com These complexes exhibited significant dose-dependent cytotoxic effects against human breast cancer cell lines (MCF-7 and MDA-MB-231) while being less harmful to normal breast cells. bohrium.com The most effective complex was found to induce cancer cell death via apoptosis and the generation of intracellular reactive oxygen species (ROS). bohrium.com
Furthermore, research on related isomers provides strong evidence for the utility of chlorinated tryptophans in oncology. The incorporation of 6-chloro-tryptophan into a synthetic peptide was shown to create a high-affinity inhibitor of the p53/hDM2 interaction, a critical target for cancer therapeutics. ebi.ac.uk
| Compound/Derivative | Cancer Model/Target | Key Findings | Reference |
|---|---|---|---|
| Copper(II) complex with Tryptophan and Chloro-substituent | MCF-7 & MDA-MB-231 (Breast Cancer Cells) | Exhibited pronounced cytotoxic effects; induced apoptosis and ROS generation. | bohrium.com |
| 6-chloro-tryptophan (isomer of 5-chloro-Trp) | p53/hDM2 Interaction | Incorporation into a peptide led to a high-affinity inhibitor, a relevant anticancer strategy. | ebi.ac.uk |
| Indirubin (Tryptophan-derived) | Various Cancers | Has demonstrated therapeutic effects against a variety of cancers. | nih.gov |
Immunological Applications
The metabolism of tryptophan is intricately linked with the regulation of the immune system. mdpi.com The primary route for this is the kynurenine pathway, where tryptophan is degraded by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO). mdpi.com This pathway is a key target in immunotherapy because its activation can suppress T-cell responses.
Halogenated tryptophan derivatives have been investigated for their ability to modulate these immunological pathways. For example, studies on 6-chlorotryptophan have shown that it can reduce the formation of kynurenine and kynurenic acid during an inflammatory response, suggesting it can act as a modulator of this immunosuppressive pathway. ebi.ac.uk Another study synthesized a compound structurally similar to part of a chlorinated tryptophan, 2-amino-5-chloro-3,4-dimethoxy benzyl (B1604629) alcohol, and used it to generate antibodies. sciquest.org.nztandfonline.com The successful production of antibodies that cross-reacted with related molecules demonstrates that such chlorinated structures can be recognized by the immune system and used as haptens in immunological studies. sciquest.org.nztandfonline.com While direct research on this compound is limited, its core structure is noted to be used in various immunological applications. moleculardepot.com
Analytical and Characterization Methodologies in Research
Chromatographic Techniques
Chromatography is an indispensable tool for the separation, identification, and purification of Boc-5-chloro-DL-tryptophan from reaction mixtures and for the assessment of its purity.
High-Performance Liquid Chromatography (HPLC) for Purity and Yield Determination
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for evaluating the purity of this compound. Suppliers of this compound often provide HPLC data to certify its quality, with purities typically exceeding 97%. sigmaaldrich.com Reversed-phase HPLC (RP-HPLC) is a common mode used for the analysis of Boc-protected amino acids. This method is frequently used to monitor the progress of synthetic reactions and to determine the yield of the final product. For instance, in the synthesis of related tryptophan derivatives, HPLC has been used to approximate yield by comparing the absorption peaks of the product and starting materials at a specific wavelength, such as 280 nm. caltech.edu
Table 1: HPLC Analysis Parameters for Related Boc-Protected Amino Acids
| Parameter | Typical Conditions |
| Column | Reversed-phase C18 |
| Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Water gradients with additives like trifluoroacetic acid (TFA) |
| Detection | UV at 280 nm |
| Flow Rate | 1 mL/min |
Chiral HPLC for Enantiomeric Excess Determination
Since this compound is a racemic mixture, chiral HPLC is essential for separating its D- and L-enantiomers. This is crucial for applications where stereochemistry is important. Macrocyclic glycopeptide-based chiral stationary phases (CSPs) have proven effective for the chiral analysis of N-blocked amino acids like Boc-tryptophan derivatives. sigmaaldrich.com For t-BOC amino acids, reversed-phase mode is often the most suitable choice on chiral columns like CHIROBIOTIC T and R. sigmaaldrich.com Another approach involves using Cinchona alkaloid-based zwitterionic CSPs, which can separate enantiomers of tryptophan derivatives, often with a mobile phase consisting of methanol and water with additives like formic acid and diethylamine (B46881). nih.govchiraltech.com The ability to achieve baseline resolution allows for the accurate determination of the enantiomeric excess (e.e.) of a sample. sigmaaldrich.com
Table 2: Chiral HPLC Systems for Boc-Amino Acid Separation
| Chiral Stationary Phase (CSP) Type | Typical Mobile Phase | Elution Order Note |
| Macrocyclic Glycopeptide (e.g., Teicoplanin-based) | Reversed-phase: Volatile buffers like ammonium (B1175870) trifluoroacetate (B77799) or ammonium acetate (B1210297) in organic/aqueous mixtures. sigmaaldrich.com | Dependent on specific CSP and analyte. |
| Cinchona Alkaloid Zwitterionic (e.g., CHIRALPAK® ZWIX) | Methanol/Water with formic acid and diethylamine additives. nih.govchiraltech.com | Elution order can often be reversed by using pseudo-enantiomeric CSPs. chiraltech.com |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Purity
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry. This hybrid technique is invaluable for confirming the identity of this compound by providing its molecular weight and for assessing its purity. bldpharm.com The use of volatile buffers in the mobile phase, such as ammonium acetate, makes the chromatographic separation compatible with the mass spectrometer interface. sigmaaldrich.com LC-MS/MS, a tandem MS technique, is frequently used for the analysis of chiral drugs and their metabolites in complex matrices, offering unequivocal identification even with co-eluting compounds. researchgate.net For tryptophan-related metabolites, LC-MS/MS methods have been developed to monitor a range of compounds, utilizing electrospray ionization (ESI) as the interface. nih.gov
Spectroscopic Techniques
Spectroscopic methods provide detailed information about the molecular structure and composition of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules. nd.edu Both ¹H NMR (proton) and ¹³C NMR (carbon-13) spectra are used to confirm the structure of this compound. bldpharm.com The chemical shifts, splitting patterns, and integration of the signals in the ¹H NMR spectrum provide information about the different protons in the molecule, including those on the indole (B1671886) ring, the amino acid backbone, and the tert-butoxycarbonyl (Boc) protecting group. researchgate.net ¹³C NMR provides information on the carbon skeleton of the molecule. acenet.edu Advanced 2D NMR techniques can further help in assigning the complex signals and confirming the connectivity of the atoms. acenet.edu For related tryptophan compounds, NMR data is a standard part of their characterization. nih.gov
Table 3: General Expected ¹H NMR Signals for this compound
| Proton Type | Approximate Chemical Shift (ppm) | Multiplicity |
| Indole NH | ~10-11 | Singlet |
| Aromatic CH (indole ring) | ~7-8 | Multiplets/Doublets |
| Amide NH (Boc group) | Variable | Singlet/Doublet |
| Alpha-CH (amino acid) | ~4-5 | Multiplet |
| Beta-CH₂ (amino acid) | ~3-4 | Multiplet |
| Boc (CH₃)₃ | ~1.4 | Singlet |
Note: Actual chemical shifts can vary based on the solvent and other experimental conditions.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass Spectrometry (MS) is used to determine the molecular weight of this compound, which is a critical piece of data for its identification. bldpharm.com The molecular weight of this compound is 338.79 g/mol . scbt.com Electrospray ionization (ESI) is a common technique used for Boc-protected amino acids, often producing an intact protonated molecule [M+H]⁺. The analysis of the fragmentation patterns produced in the mass spectrometer (MS/MS) can provide further structural confirmation. Studies on tryptophan-derived metabolites show that fragmentation can occur at the N-Cα bond. rsc.org This fragmentation behavior, while sometimes suppressed by the presence of the α-carboxyl group, can be characteristic and useful for structural analysis. rsc.org
UV-Vis Spectroscopy for Concentration and Reaction Monitoring
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for the analysis of this compound. technologynetworks.com The method leverages the absorption of UV or visible light by the molecule's chromophore—in this case, the 5-chloroindole (B142107) ring system. The Boc (tert-butoxycarbonyl) protecting group does not significantly absorb light in the wavelength range used to analyze the indole chromophore (typically above 250 nm). Therefore, the UV-Vis spectral properties of this compound are primarily dictated by the 5-chloro-substituted tryptophan moiety.
The parent amino acid, tryptophan, exhibits characteristic absorbance maxima around 280 nm. nih.govphotochemcad.com The introduction of a chlorine atom at the 5-position of the indole ring can induce a slight bathochromic (red) shift in the absorbance peaks. This technique is routinely used for the quantitative determination of the compound's concentration in solution, following the Beer-Lambert law. By establishing a calibration curve with known concentrations, the absorbance of an unknown sample can be used to accurately determine its concentration.
Furthermore, UV-Vis spectroscopy serves as a powerful tool for real-time reaction monitoring. For instance, during the synthesis or enzymatic halogenation of tryptophan, changes in the UV-Vis spectrum can signal the conversion of the starting material to the chlorinated product. acs.org Similarly, in reactions where the Boc protecting group is cleaved, the resulting change in the electronic environment of the chromophore can be followed spectroscopically.
| Compound | Absorbance Maximum (λmax) | Molar Absorptivity (ε) | Solvent/Conditions | Reference |
|---|---|---|---|---|
| L-Tryptophan | ~278-280 nm | ~5,579 M⁻¹cm⁻¹ | Phosphate Buffer (pH 7) | nih.govphotochemcad.com |
| 5-Chlorotryptophan | Slightly red-shifted vs. Tryptophan | Data not specified | Aqueous Buffer | researchgate.net |
| Tryptophan Derivatives (general) | ~280 nm | Data not specified | Aqueous Buffer | researchgate.net |
Fluorescence Spectroscopy for Probing Interactions
Fluorescence spectroscopy is an exceptionally sensitive technique for investigating the local environment of the indole group in tryptophan and its derivatives. Tryptophan's intrinsic fluorescence is highly sensitive to changes in its surroundings, such as solvent polarity, binding to macromolecules, or conformational changes within a protein. nih.gov This makes fluorescent tryptophan analogues, including those with halogen substitutions, valuable as probes for molecular interactions. springernature.com
This compound, or more commonly its deprotected form (5-chlorotryptophan), can be incorporated into peptides or used as a standalone probe. The chlorine atom, being an electron-withdrawing group, modifies the electronic properties of the indole ring, which in turn affects the fluorescence characteristics, including the emission maximum, quantum yield, and fluorescence lifetime, compared to natural tryptophan. nih.gov
When a peptide containing 5-chlorotryptophan binds to a target, such as a protein or a lipid membrane, the change in the microenvironment of the probe often leads to a measurable change in its fluorescence signal. nih.gov This can manifest as:
A shift in the emission wavelength (blue or red shift): A blue shift (to a shorter wavelength) typically indicates the probe has moved to a more hydrophobic or nonpolar environment, such as the interior of a protein or a lipid bilayer. nih.gov
A change in fluorescence intensity (quenching or enhancement): The proximity of certain amino acid residues or ligands can quench the fluorescence, while moving into a more rigid environment can enhance it. nih.govraineslab.com
These observable changes allow researchers to study binding events, determine binding affinities (dissociation constants, Kd), and gain insight into the conformational dynamics of biological systems. nih.gov
| Compound | Excitation Max (λex) | Emission Max (λem) | Quantum Yield (ΦF) | Reference |
|---|---|---|---|---|
| L-Tryptophan | ~280-295 nm | ~355 nm (in water) | 0.12 - 0.14 | photochemcad.comnih.govmdpi.com |
| 5-Fluorotryptophan (B555192) (analogue) | Not specified | Slightly shifted vs. Tryptophan | Not specified | springernature.com |
| Halogenated Tryptophan Analogues | Not specified | Blue-shifted vs. original protein | Not specified | nih.gov |
Advanced Characterization for Biological Studies
To understand the biological potential and behavior of this compound, advanced studies are required to assess its interaction with and transport into living cells. For most biological applications, the Boc protecting group is removed to unmask the amino acid functionality.
Cellular Uptake Studies
Cellular uptake studies are critical for evaluating how 5-chlorotryptophan, as a modified amino acid, crosses the plasma membrane to enter the cytoplasm. Such amino acids can be studied alone or, more frequently, as part of a larger molecule like a peptide therapeutic or a cell-penetrating peptide (CPP). mdpi.comnih.gov The inclusion of non-canonical amino acids like 5-chlorotryptophan can significantly alter the physicochemical properties of a peptide, such as its hydrophobicity and charge distribution, which in turn influences its mechanism and efficiency of cellular entry. nih.gov
The general methodology for these studies involves incubating cultured cells with the compound of interest, often with a fluorescent tag attached for visualization or quantification. Key steps in a typical cellular uptake experiment include:
Incubation: Cultured cells (e.g., HeLa cells) are incubated with a known concentration of the 5-chlorotryptophan-containing peptide for a specific duration (e.g., 1-4 hours). ethz.chmdpi.com
Washing and Lysis: After incubation, the cells are thoroughly washed to remove any compound that is merely adsorbed to the outer surface of the cell membrane. The cells are then lysed to release the intracellular contents. mdpi.commdpi.com
Quantification: The amount of the compound taken up by the cells is quantified from the cell lysate. Common quantification methods include High-Performance Liquid Chromatography (HPLC) for unlabeled compounds or fluorescence spectroscopy/flow cytometry for fluorescently-labeled compounds. mdpi.commdpi.com
Research has shown that the presence and positioning of tryptophan residues are crucial for the internalization of many cell-penetrating peptides. nih.gov Substituting tryptophan with a halogenated analogue like 5-chlorotryptophan can modulate this process. Studies comparing tryptophan-containing peptides to their halogenated counterparts can reveal how the modification impacts membrane partitioning, interaction with membrane components like glycosaminoglycans, and the ultimate efficiency of translocation into the cell. nih.govethz.ch
| Experimental Finding | Methodology | Observation/Conclusion | Reference |
|---|---|---|---|
| Role of Tryptophan in CPP Uptake | Fluorescence microscopy, biophysical assays (CD, ATR-FTIR) | The number and position of tryptophan residues are critical for the internalization efficacy of arginine-rich CPPs. Substitution with phenylalanine drastically reduces uptake. | nih.gov |
| General CPP Uptake Mechanism | Various (e.g., studies with labeled peptides) | Initial electrostatic interactions between cationic residues (like arginine) and negatively charged components on the cell membrane are a crucial first step. | mdpi.comethz.ch |
| Quantification of Peptide Uptake | HPLC analysis of cell lysates | Cell lysates are analyzed by reverse-phase HPLC to separate and quantify the internalized peptide from other cellular components. | mdpi.com |
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Routes
The synthesis of halogenated amino acids like 5-chlorotryptophan can be challenging, often requiring multi-step procedures that may lack regioselectivity and stereocontrol. mdpi.com Future research will likely focus on developing more efficient and greener synthetic methodologies.
One promising area is the advancement of biocatalytic and chemoenzymatic approaches. The use of engineered enzymes, such as tryptophan halogenases and tryptophan synthases, offers a pathway to highly regio- and stereoselective synthesis. nih.govacs.org For instance, flavin-dependent halogenases (FDHs) like RebH (a tryptophan 7-halogenase) and PyrH (a tryptophan 5-halogenase) have been identified and engineered to halogenate tryptophan at specific positions. acs.orgmdpi.com The fermentative production of 7-chloro-L-tryptophan has already been achieved by metabolically engineering Corynebacterium glutamicum, demonstrating the potential for large-scale, de novo biosynthesis of halogenated tryptophans from simple feedstocks like glucose. nih.govresearchgate.net Combining biocatalytic halogenation with other enzymatic steps, such as dynamic stereoinversion using L-amino acid oxidases, could provide access to enantiomerically pure D-isomers, which are valuable in peptide drug development. acs.org
Further research into expanding the substrate scope of these enzymes and optimizing reaction conditions will be crucial. The development of one-pot, multi-enzyme cascade reactions that combine halogenation with subsequent derivatization steps could streamline the synthesis of complex tryptophan analogs. nih.gov
Exploration of New Biological Targets
The introduction of a chlorine atom at the 5-position of the tryptophan indole (B1671886) ring can significantly alter its electronic properties, size, and lipophilicity, potentially leading to novel interactions with biological targets. mdpi.com While the parent compound, L-tryptophan, is a precursor to neurotransmitters like serotonin (B10506) and melatonin, halogenated derivatives may exhibit unique pharmacological profiles. uga.edu
Future research should systematically explore the biological activity of peptides and small molecules incorporating Boc-5-chloro-DL-tryptophan. This could involve screening against a wide range of targets, including enzymes, receptors, and ion channels. For example, tryptophan derivatives are known to interact with enzymes in the kynurenine (B1673888) pathway, such as indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are important targets in cancer immunotherapy. nih.gov Halogenated analogs could offer altered potency or selectivity for these enzymes.
Additionally, the structural similarity to serotonin suggests that 5-chlorotryptophan-containing compounds could be investigated as modulators of serotonin receptors (5-HTRs), a large family of receptors involved in a multitude of physiological and pathological processes. mdpi.com The antifungal properties of some halogenated brassinin (B1667508) derivatives, which are derived from tryptophan, also suggest that 5-chlorotryptophan could be a scaffold for developing new antimicrobial agents. researchgate.net
Advanced Applications in Bioconjugation and Chemical Biology
Bioconjugation, the covalent linking of molecules to biomolecules like proteins, is a cornerstone of chemical biology and biotherapeutics. semanticscholar.org Halogenated amino acids are emerging as valuable handles for site-specific protein modification. The chlorine atom in 5-chlorotryptophan can serve as a reactive site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings. nih.govmdpi.com
This "late-stage diversification" allows for the introduction of a wide array of functional groups onto a peptide or protein that already contains a 5-chlorotryptophan residue. nih.gov This strategy enables the creation of libraries of modified proteins with diverse properties, which can be used for:
Developing novel biotherapeutics: Attaching drugs, imaging agents, or half-life extension moieties to proteins.
Probing protein structure and function: Introducing fluorescent probes or photo-crosslinkers at specific sites. mdpi.com
Creating new biomaterials: Cross-linking proteins to form hydrogels or other materials with unique properties.
Future work will focus on optimizing these cross-coupling reactions for biocompatibility, ensuring they proceed under mild, aqueous conditions without damaging the protein. The combination of enzymatic incorporation of 5-chlorotryptophan into proteins followed by chemocatalytic derivatization represents a powerful hybrid approach for protein engineering. nih.gov
Computational Chemistry and Molecular Modeling Studies
Computational methods are indispensable for predicting the properties of novel compounds and guiding experimental design. For this compound, molecular modeling can provide critical insights into its potential applications.
Prediction of Reactivity and Selectivity
Quantum mechanics (QM) and combined QM/molecular mechanics (QM/MM) methods can be used to model enzymatic reactions and predict the reactivity of halogenases with tryptophan and its analogs. frontiersin.org These studies can help elucidate the reaction mechanisms of enzymes like tryptophan halogenases and guide protein engineering efforts to create variants with altered substrate specificity or improved catalytic efficiency. d-nb.info For instance, computational modeling can shed light on the role of specific "gatekeeper" residues in the enzyme's active site that control substrate access and regioselectivity. nih.gov This knowledge can accelerate the development of biocatalysts for the synthesis of specifically desired halogenated tryptophan isomers.
Ligand-Protein Docking and Drug Design
Molecular docking is a powerful tool for predicting how a ligand, such as a 5-chlorotryptophan-containing peptide, will bind to a protein target. nih.govresearchgate.net Docking studies can be used to:
Identify potential biological targets: By virtually screening large libraries of proteins.
Optimize ligand binding: By predicting how modifications to the ligand will affect its binding affinity and selectivity.
Understand structure-activity relationships (SAR): By correlating the predicted binding modes with experimentally determined biological activity. mdpi.com
For example, docking simulations could be used to compare the binding of tryptophan, serotonin, and 5-chlorotryptophan to the active site of N-acetylserotonin-O-methyltransferase (ASMT), the enzyme that synthesizes melatonin, to predict whether the chlorinated analog could act as an inhibitor or an alternative substrate. nih.gov Furthermore, advanced docking frameworks that consider the simultaneous binding of multiple ligands could refine predictions for complex biological systems. arxiv.org
Integration with High-Throughput Screening Platforms
To fully explore the potential of this compound, its integration into high-throughput screening (HTS) platforms is essential. This involves both the rapid synthesis of diverse compound libraries and the development of efficient assays to test their biological activity.
The development of modular, "plug-and-play" biosynthetic platforms in microorganisms like E. coli allows for the de novo production of a wide array of halogenated tryptophan derivatives. researchgate.net By combining different halogenases and downstream processing enzymes in co-culture fermentations, large libraries of compounds can be generated for screening. researchgate.net
For screening, novel fluorescence-based assays and aptamer-based sensors are being developed to enable ultrahigh-throughput analysis. nih.govacs.orgbiorxiv.org For example, assays that detect the products of tryptophan-catabolizing enzymes or sensors that fluoresce upon binding to tryptophan analogs can be adapted for HTS in microplate or droplet microfluidic formats. nih.govacs.org This combination of automated synthesis and HTS will accelerate the discovery of novel bioactive compounds derived from this compound, paving the way for new therapeutics and research tools.
Q & A
Basic Research Questions
Q. What are the recommended storage conditions for Boc-5-chloro-DL-tryptophan to ensure stability during experimental use?
- Methodological Answer: Store the compound in a tightly sealed container under dry conditions at 2–8°C to prevent hydrolysis or decomposition. Exposure to moisture or elevated temperatures may degrade the tert-butoxycarbonyl (Boc) protecting group, compromising its utility in peptide synthesis. Always equilibrate the compound to room temperature in a desiccator before use to avoid condensation .
Q. How can researchers verify the purity and structural integrity of this compound prior to use in peptide synthesis?
- Methodological Answer: Perform analytical characterization using:
- High-Performance Liquid Chromatography (HPLC): Assess purity using a C18 column with a gradient of acetonitrile/water (0.1% trifluoroacetic acid).
- Nuclear Magnetic Resonance (NMR): Confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and indole chlorine substituent (aromatic region δ ~7.0–7.5 ppm).
- Mass Spectrometry (MS): Verify molecular weight ([M+H]+ expected at m/z 339.79 for C₁₆H₁₉ClN₂O₄) .
Q. What safety precautions are critical when handling this compound in the laboratory?
- Methodological Answer: Use personal protective equipment (PPE) including nitrile gloves and safety goggles. Avoid inhalation or skin contact due to potential hazards (H302: harmful if swallowed; H317: may cause allergic skin reaction). Work in a fume hood, and implement engineering controls like local exhaust ventilation. In case of exposure, rinse skin/eyes with water and consult a physician .
Advanced Research Questions
Q. How can stereochemical outcomes of this compound incorporation into peptide chains be controlled during solid-phase synthesis?
- Methodological Answer: To minimize racemization:
- Use coupling reagents like HATU or PyBOP with N-methylmorpholine (NMM) at 0–4°C.
- Monitor reaction progress via Kaiser test to avoid prolonged exposure to basic conditions.
- For DL-tryptophan derivatives, consider chiral chromatography post-synthesis to isolate enantiomers, or employ enzymatic resolution methods .
Q. What experimental strategies can resolve discrepancies in biological activity data for this compound across studies?
- Methodological Answer:
- Assay Standardization: Validate cell-based assays (e.g., IDO enzyme inhibition) using positive controls like 1-methyl-DL-tryptophan to ensure consistency in metabolite quantification (e.g., kynurenine levels via HPLC).
- Metabolite Interference: Pre-treat samples with solid-phase extraction to remove competing tryptophan catabolites.
- Species-Specific Variability: Compare results across multiple cell lines (e.g., human vs. murine macrophages) to identify confounding factors .
Q. How can researchers optimize the synthesis of this compound to improve yield and scalability?
- Methodological Answer:
- Chlorination Step: Use N-chlorosuccinimide (NCS) in anhydrous DMF at −20°C to selectively chlorinate the 5-position of tryptophan.
- Boc Protection: React with di-tert-butyl dicarbonate (Boc₂O) in the presence of 4-dimethylaminopyridine (DMAP) to achieve >90% yield.
- Purification: Employ flash chromatography with ethyl acetate/hexane (3:7) to isolate the product, followed by recrystallization from dichloromethane/hexane .
Data Contradiction Analysis
Q. Why might this compound exhibit variable solubility in aqueous buffers across studies?
- Methodological Answer: Solubility discrepancies often arise from:
- pH-Dependent Ionization: The indole nitrogen (pKa ~10) and carboxylic acid (pKa ~2.4) influence solubility. Adjust buffer pH to 7–8 for optimal solubility.
- Salt Formation: Use sodium bicarbonate to generate the sodium salt of the carboxylic acid, enhancing aqueous solubility.
- Co-Solvents: Add DMSO (≤5% v/v) to improve dissolution without denaturing proteins in biological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
